2-(benzylsulfanyl)-5-chloro-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
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Overview
Description
2-(benzylsulfanyl)-5-chloro-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-5-chloro-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of Substituents: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzylthiol. The chloro and trifluoromethyl groups can be added through electrophilic aromatic substitution reactions using chlorinating and trifluoromethylating agents, respectively.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-5-chloro-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield benzylsulfoxide or benzylsulfone, while substitution of the chloro group can yield various substituted pyrimidines.
Scientific Research Applications
2-(benzylsulfanyl)-5-chloro-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammatory disorders.
Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of kinases or other signaling proteins, leading to changes in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3,5-bis(trifluoromethyl)phenyl)-carboxamide: This compound shares a similar pyrimidine core and trifluoromethyl group but differs in the substitution pattern.
3-(Trifluoromethyl)benzylamine: This compound contains the trifluoromethyl group and benzylamine moiety but lacks the pyrimidine core.
Uniqueness
2-(benzylsulfanyl)-5-chloro-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the benzylsulfanyl group, in particular, may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C19H13ClF3N3OS |
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Molecular Weight |
423.8 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-chloro-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H13ClF3N3OS/c20-15-10-24-18(28-11-12-5-2-1-3-6-12)26-16(15)17(27)25-14-8-4-7-13(9-14)19(21,22)23/h1-10H,11H2,(H,25,27) |
InChI Key |
HHPFCHDVDNRTBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
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